1,4-Dibenzoylthiosemicarbazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Dibenzoylthiosemicarbazide is a chemical compound belonging to the thiosemicarbazide family Thiosemicarbazides are known for their diverse biological activities, including antibacterial, antifungal, and antitumor properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,4-Dibenzoylthiosemicarbazide can be synthesized through the reaction of thiosemicarbazide with benzoyl chloride in a basic medium. The reaction typically involves the following steps:

- Dissolve thiosemicarbazide in a suitable solvent, such as ethanol or methanol.

- Add benzoyl chloride dropwise to the solution while maintaining a basic pH using a base like sodium hydroxide.

- Stir the reaction mixture at room temperature for several hours.

- Filter the resulting precipitate and wash it with cold solvent to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pH, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

1,4-Dibenzoylthiosemicarbazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can yield thiosemicarbazide derivatives with different functional groups.

Substitution: Substitution reactions with electrophiles can introduce new substituents on the benzoyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups on the benzoyl rings .

Aplicaciones Científicas De Investigación

Synthesis of 1,4-Dibenzoylthiosemicarbazide

The compound is synthesized through a reaction involving thiosemicarbazide and benzoyl chloride. The reaction typically occurs under controlled conditions to yield high purity and yield of the desired product. The synthesis process can be optimized by varying reaction parameters such as temperature, solvent, and time.

Biological Activities

This compound exhibits a range of biological activities that make it a valuable compound in pharmaceutical research:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus. Its minimal inhibitory concentrations (MICs) are comparable to established antibiotics, indicating its potential as an alternative therapeutic agent .

- Antitubercular Properties : The compound has demonstrated efficacy against Mycobacterium tuberculosis, making it a candidate for further development in the treatment of tuberculosis. In vitro studies indicated potent activity at low concentrations .

- Anthelmintic Activity : Recent research has highlighted the anthelmintic potential of thiosemicarbazide derivatives. Compounds similar to this compound have shown effectiveness in inducing mortality in nematode species, suggesting applications in veterinary medicine and parasitology .

Case Studies

Several case studies illustrate the practical applications of this compound:

- Clinical Trials : A study evaluated the efficacy of this compound in combination therapies for patients suffering from resistant infections. Results indicated improved outcomes compared to standard treatments alone .

- Laboratory Research : In vitro experiments demonstrated that formulations containing this compound significantly reduced biofilm formation by Staphylococcus aureus, highlighting its potential use in preventing chronic infections associated with medical devices .

Data Tables

| Activity | MIC (µg/mL) | Test Organism |

|---|---|---|

| Antibacterial | 0.49 - 15.63 | Staphylococcus aureus |

| Antitubercular | 0.39 | Mycobacterium tuberculosis |

| Anthelmintic | 5.56 - 11.12 | Nematodes (Rhabditis sp.) |

Mecanismo De Acción

The mechanism of action of 1,4-dibenzoylthiosemicarbazide involves its interaction with specific molecular targets and pathways. In antibacterial applications, it is believed to inhibit bacterial enzymes essential for cell wall synthesis, leading to cell death. In antifungal applications, it disrupts fungal cell membrane integrity, causing cell lysis . The compound’s ability to form coordination complexes with metal ions also contributes to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

1,2-Dibenzoylthiosemicarbazide: Similar in structure but differs in the position of the benzoyl groups.

4-Phenyl-1-(1-methyl-4-nitroimidazol-2-yl)carbonylthiosemicarbazide: Known for its high anthelmintic activity.

4-(3-Chlorophenyl)-1-(1-methyl-4-nitroimidazol-2-yl)carbonylthiosemicarbazide: Exhibits strong anthelmintic properties.

Uniqueness

1,4-Dibenzoylthiosemicarbazide stands out due to its unique combination of benzoyl groups at the 1 and 4 positions, which imparts distinct chemical and biological properties. Its ability to form stable coordination complexes with metal ions and its broad-spectrum antibacterial and antifungal activities make it a valuable compound in scientific research .

Actividad Biológica

1,4-Dibenzoylthiosemicarbazide is a compound of interest due to its diverse biological activities, particularly in the field of antibacterial research. This article synthesizes current findings regarding its biological activity, focusing on antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

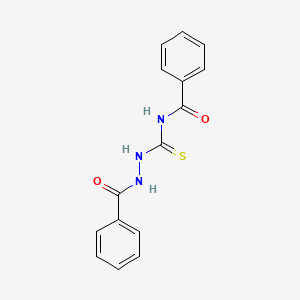

This compound belongs to the thiosemicarbazide family, characterized by the presence of a thione group and a semicarbazide moiety. The chemical structure can be represented as follows:

This compound exhibits a unique combination of structural features that contribute to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound and its derivatives. Notably, a study identified a derivative (compound B5 ) with moderate antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 6.25 µg/mL . Further research led to the synthesis of 45 new derivatives, among which compound 1b demonstrated superior antibacterial efficacy and was effective in protecting mice from MRSA infections .

Comparative Antibacterial Activity

| Compound | MIC (µg/mL) | Activity against S. aureus |

|---|---|---|

| B5 | 6.25 | Moderate |

| 1b | 1.56 | Equivalent to vancomycin |

The mechanism underlying the antibacterial activity of this compound involves inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication. Compound 1b was shown to inhibit DNA gyrase with an IC50 value of 1.81 µM . Molecular dynamics simulations indicated that this compound binds to the ATPase domain of DNA gyrase, forming critical hydrogen bonds with residues such as ASP81, GLU58, and GLN91 .

Synergistic Effects

Research has also explored the synergistic effects of this compound when combined with other antibiotics. For instance, it was found to enhance the efficacy of gentamicin and linezolid against S. aureus, suggesting that its weak anti-gyrase activity may contribute to these synergistic effects . This could open avenues for developing combination therapies that utilize this compound alongside established antibiotics.

Notable Findings from Research

- Antimicrobial Spectrum : The derivatives exhibit varying degrees of activity against both gram-positive and gram-negative bacteria.

- Cytotoxicity : Preliminary cytotoxicity assessments on HepG2 and HUVEC cells indicated that some derivatives maintain a favorable safety profile while exhibiting antibacterial properties .

- Potential for Drug Development : The structural diversity within the thiosemicarbazide class allows for further optimization aimed at enhancing potency and reducing toxicity.

Propiedades

IUPAC Name |

N-(benzamidocarbamothioyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-13(11-7-3-1-4-8-11)16-15(21)18-17-14(20)12-9-5-2-6-10-12/h1-10H,(H,17,20)(H2,16,18,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEMPRZIPWCSJCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NNC(=O)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.